Cas no 5488-55-1 (Benzoic acid, 2,4-dihydroxy-6-methyl-,3-hydroxy-4-(methoxycarbonyl)-5-methylphenyl ester)

Benzoic acid, 2,4-dihydroxy-6-methyl-,3-hydroxy-4-(methoxycarbonyl)-5-methylphenyl ester structure
5488-55-1 structure
Product Name:Benzoic acid, 2,4-dihydroxy-6-methyl-,3-hydroxy-4-(methoxycarbonyl)-5-methylphenyl ester
CAS No:5488-55-1
MF:C12H12N4S
MW:244.315480232239
CID:353410
PubChem ID:5310671
Update Time:2025-04-19

Benzoic acid, 2,4-dihydroxy-6-methyl-,3-hydroxy-4-(methoxycarbonyl)-5-methylphenyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2,4-dihydroxy-6-methyl-,3-hydroxy-4-(methoxycarbonyl)-5-methylphenyl ester
    • 5H-1,2,4-triazino[5,6-b]indole, 3-(ethylthio)-6-methyl-
    • 3-ethylsulfanyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
    • CHEMBL1351353
    • HMS2499E05
    • DTXSID90415487
    • 3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
    • MixCom6_000514
    • HMS667H08
    • AKOS000354767
    • Oprea1_070406
    • MLS000107005
    • BIM-0022408.P001
    • CBMicro_022525
    • SMR000111379
    • STK508940
    • 5488-55-1
    • SR-01000210828-1
    • CCG-9431
    • SR-01000210828
    • ChemDiv1_028322
    • Inchi: 1S/C12H12N4S/c1-3-17-12-14-11-10(15-16-12)8-6-4-5-7(2)9(8)13-11/h4-6H,3H2,1-2H3,(H,13,14,16)
    • InChI Key: HRIMBXKMKRXNLE-UHFFFAOYSA-N
    • SMILES: S(CC)C1=NN=C2C(=N1)NC1C(C)=CC=CC=12

Computed Properties

  • Exact Mass: 244.07846
  • Monoisotopic Mass: 244.078267
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.36
  • Boiling Point: 490.7°C at 760 mmHg
  • Flash Point: 250.5°C
  • Refractive Index: 1.724
  • PSA: 54.46
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